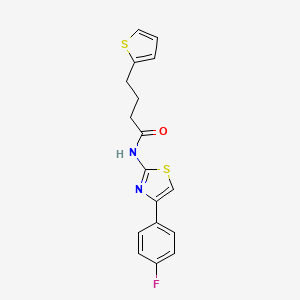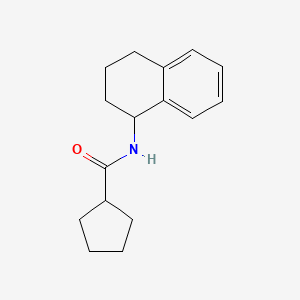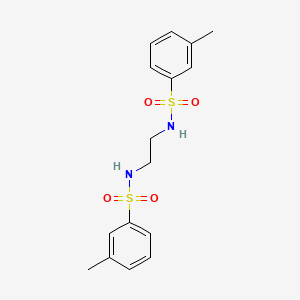
N,N'-(Ethane-1,2-diyl)bis(3-methylbenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-638137, also known as N,N’- (Ethane-1,2-diyl)bis (3-methylbenzenesulfonamide), is a chemical compound with the molecular formula C16H20N2O4S2 and a molecular weight of 368.47 g/mol . This compound is primarily used as a reagent in various scientific research applications.
Preparation Methods
The synthesis of WAY-638137 involves the reaction of 3-methylbenzenesulfonyl chloride with ethylenediamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
WAY-638137 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
WAY-638137 is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: WAY-638137 is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of WAY-638137 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby exerting its effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
WAY-638137 can be compared to other similar compounds, such as:
N,N’- (Ethane-1,2-diyl)bis (4-methylbenzenesulfonamide): Similar in structure but with a different position of the methyl group.
N,N’- (Ethane-1,2-diyl)bis (2-methylbenzenesulfonamide): Another structural isomer with the methyl group in a different position.
N,N’- (Ethane-1,2-diyl)bis (benzenesulfonamide): Lacks the methyl groups, making it less hydrophobic and potentially altering its reactivity and binding properties.
WAY-638137 stands out due to its specific structural features, which confer unique chemical and biological properties, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H20N2O4S2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-methyl-N-[2-[(3-methylphenyl)sulfonylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O4S2/c1-13-5-3-7-15(11-13)23(19,20)17-9-10-18-24(21,22)16-8-4-6-14(2)12-16/h3-8,11-12,17-18H,9-10H2,1-2H3 |
InChI Key |
PTKBYSSHVPWNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10801245.png)
![2-Oxocyclohexyl 3-methylnaphtho[1,2-b]furan-2-carboxylate](/img/structure/B10801248.png)
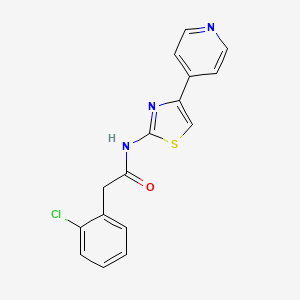


![2-(2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)-N-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)acetamide](/img/structure/B10801276.png)
![N-(1H-Benzo[d]imidazol-2-yl)-2-(2-chlorophenoxy)acetamide](/img/structure/B10801279.png)
![2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B10801307.png)
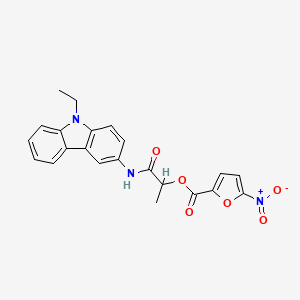
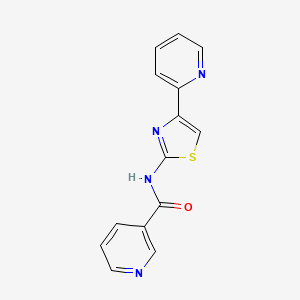
![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-phenylethan-1-ol](/img/structure/B10801320.png)
![N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B10801326.png)
